5-Methyl-4-nitrosobenzene-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116480-13-8 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-methyl-4-nitrosobenzene-1,3-diol |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(9)3-6(10)7(4)8-11/h2-3,9-10H,1H3 |
InChI Key |
PXLZOYARTHUMNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 4 Nitrosobenzene 1,3 Diol and Analogous Structures
Convergent and Linear Synthesis Strategies
Both linear and convergent strategies can be conceptualized for the synthesis of 5-Methyl-4-nitrosobenzene-1,3-diol. A linear synthesis would involve the sequential functionalization of a simpler starting material like benzene-1,3-diol. A convergent approach might involve synthesizing separate, functionalized fragments that are later combined.
The benzene-1,3-diol (resorcinol) framework is highly reactive towards electrophilic substitution at the 2-, 4-, and 6-positions. nih.gov To achieve a specific substitution pattern like that in this compound, orthogonal functionalization is key. This involves the use of protecting groups to temporarily block the more reactive sites, thereby directing incoming electrophiles to the desired position.
Common strategies include:
Selective Protection of Hydroxyl Groups: The two hydroxyl groups can be protected with different protecting groups (e.g., methoxymethyl (MOM) ether vs. benzyl ether) to allow for selective deprotection and subsequent reaction at different stages of the synthesis. researchgate.net
Blocking with Reversible Electrophiles: Highly reactive positions (like C2, C4, and C6) can be temporarily blocked using groups that can be easily removed later, such as sulfonic acid or bromine moieties. This directs subsequent reactions to the remaining available positions.
Directed Ortho-Metalation (DoM): This powerful technique involves deprotonating a position ortho to a directing group (like a protected hydroxyl group) using a strong base (e.g., organolithium reagents). The resulting aryl-lithium intermediate can then react with an electrophile to introduce a substituent with high regioselectivity. researchgate.net
These strategies allow chemists to build complexity on the resorcinol (B1680541) scaffold in a controlled manner, which is essential for synthesizing a multi-substituted compound like this compound.
Introducing the methyl group at the C5 position of the benzene-1,3-diol ring is challenging due to the electronic activation of the C2, C4, and C6 positions by the hydroxyl groups. Standard Friedel-Crafts alkylation would likely lead to a mixture of products, with substitution occurring at the more activated positions.
Approaches to achieve regioselective methylation include:
Alkylation of a Pre-functionalized Ring: Starting with a resorcinol derivative where the 2, 4, and 6 positions are blocked allows for the methylation to be directed to the C5 position. tandfonline.com The blocking groups can then be removed.
Multi-step Synthesis from a Different Precursor: A more controlled route might involve starting with a precursor that already contains the methyl group in the desired position relative to other functionalities that can later be converted to hydroxyl groups. For example, the synthesis could begin from 3,5-dihydroxytoluene (orcinol), which already possesses the correct arrangement of the methyl group and hydroxyls. However, the subsequent nitrosation would need to be directed to the C4 position.
Dianion Alkylation: The alkylation of di-alkali metal salts of resorcinol with methyl iodide has been studied, though this can lead to a mixture of C- and O-alkylation products depending on the solvent and reaction conditions. researchgate.net
Table 1: Comparison of Methylation Strategies for Resorcinol Derivatives
| Strategy | Reagents/Conditions | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | Simple, one-step reaction. | Poor regioselectivity for resorcinol; risk of polyalkylation. |
| Alkylation with Blocked Ring | 1. Blocking groups (e.g., Br) at C2, C4, C6. 2. Methylating agent. 3. Deblocking. | High regioselectivity. | Multi-step process, potentially lowering overall yield. |
| Directed Ortho-Metalation | 1. Protection of OH groups. 2. Strong base (e.g., n-BuLi). 3. CH₃I. | Excellent regiocontrol. | Requires anhydrous conditions and strong bases. |
| Starting from Orcinol (B57675) | Subsequent functionalization (e.g., nitrosation). | Methyl group is pre-positioned. | Directing the next substituent to the correct position can be difficult. |
The introduction of the nitroso (-N=O) group onto an aromatic ring can be accomplished through several methods. The choice of method depends on the stability of the starting material and the desired regioselectivity.
A common and reliable method for synthesizing nitroso compounds is through the reduction of a corresponding nitro compound. wikipedia.orgresearchgate.net This two-step process involves:
Nitration: The aromatic precursor (e.g., 5-methylbenzene-1,3-diol) is first nitrated to introduce a nitro (-NO₂) group. The nitration of highly activated phenolic compounds must be performed under carefully controlled, mild conditions to avoid oxidation and the formation of polymeric byproducts. paspk.orgnih.gov Reagents like dilute nitric acid or metal nitrates in the presence of a catalyst are often used. paspk.orgorganic-chemistry.org
Selective Reduction: The resulting nitro compound is then selectively reduced to the nitroso derivative. A variety of reducing agents can be employed for this transformation. Over-reduction to the corresponding amine is a common side reaction that must be controlled. Catalytic hydrogenation with a modified catalyst or controlled chemical reduction using reagents like zinc dust can yield the desired N-arylhydroxylamine, which can then be oxidized, or sometimes directly yield the nitroso compound. researchgate.netmdpi.com
This sequence offers the advantage of utilizing well-established nitration chemistry, but requires careful control during the reduction step to prevent the formation of undesired byproducts like amines or azo compounds. researchgate.netrsc.org
Direct nitrosation involves the introduction of the nitroso group in a single step via an electrophilic aromatic substitution reaction. nih.gov
For activated aromatic rings such as phenols, direct C-nitrosation is a viable pathway. researchgate.net The reaction is typically carried out using nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) and a mineral acid (e.g., HCl or H₂SO₄) at low temperatures. youtube.com The electrophile in this reaction is the nitrosonium ion (NO⁺) or a related species. wikipedia.org
The strong activating nature of the two hydroxyl groups and the methyl group in 5-methylbenzene-1,3-diol would direct the incoming nitroso group to the C4 position, which is ortho to one hydroxyl group and para to the other, making direct nitrosation a potentially efficient route for the final step of the synthesis. Phenolic compounds are known to react rapidly with nitrosating agents, which can help prevent unwanted side reactions. nih.gov
Table 2: Approaches for Nitroso Group Incorporation
| Method | Reagents | Key Intermediates | Advantages | Challenges |
| Nitration-Reduction | 1. HNO₃/H₂SO₄ (or milder) 2. Reducing agent (e.g., Zn, catalytic H₂) | Nitro-aromatic, Arylhydroxylamine | Utilizes well-known nitration chemistry. | Requires two steps; risk of over-reduction to amine. rsc.org |
| Direct Nitrosation | NaNO₂ / H⁺ (forms HONO) | None | Single synthetic step. acs.org | Requires careful temperature control; HONO is unstable. |
| Baudisch Reaction | Hydroxylamine (B1172632), H₂O₂, Cu²⁺ | Not applicable here | Forms ortho-nitrosophenols from phenols. | Not suitable for para-nitrosation relative to a hydroxyl group. wikipedia.org |
Synthetic Approaches to Nitroso Group Incorporation
Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and enhance safety. nih.gov
For the synthesis of this compound, these principles can be applied at various stages:
Catalytic Nitration: The use of solid acid catalysts like metal-modified montmorillonite clays can make the nitration of phenolic compounds more selective and environmentally benign by replacing corrosive mineral acids. organic-chemistry.org
Catalytic Reduction of Nitro Groups: The reduction of the intermediate nitro compound is a key area for catalytic methods. Noble metal nanoparticles (e.g., gold, palladium, platinum) supported on various materials have shown high efficiency and selectivity for the reduction of nitrophenols. nih.govrsc.org The reaction can often be carried out under mild conditions using green reducing agents like sodium borohydride (B1222165) in aqueous media. rsc.org Photocatalytic and electrochemical methods are also emerging as green alternatives for nitro group reduction. rsc.orgmdpi.com These techniques can offer mild reaction conditions and high selectivity. mdpi.comaquigenbio.com
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis. For instance, some alkylations of resorcinol can be performed in aqueous media. tandfonline.com
The development of green synthetic routes often involves using plant extracts or other biological materials to fabricate metal nanoparticles that serve as catalysts. nih.govsciepublish.com These methods are cost-effective, eco-friendly, and produce highly active catalysts for reactions such as the reduction of 4-nitrophenol, a process analogous to a potential step in the synthesis of the target molecule. nih.govrsc.org
Novel Synthetic Routes and Reaction Development
The synthesis of nitrosoarenes, including structures analogous to this compound, has traditionally relied on methods such as the oxidation of anilines or hydroxylamines, which can involve harsh reagents and suffer from poor functional group tolerance. digitellinc.comwikipedia.org Recent advancements in synthetic organic chemistry have led to the development of novel routes that offer milder conditions, improved yields, and greater substrate scope. These modern methods are crucial for the synthesis of highly functionalized and sensitive molecules.
One significant development is the synthesis of nitrosobenzene (B162901) derivatives from arylboronic acids and their esters. digitellinc.com This one-pot, two-step method utilizes bench-stable reagents and circumvents the need for strong oxidants, demonstrating great functional group tolerance and simplifying purification processes. digitellinc.com This approach is particularly advantageous for preparing complex molecules where sensitive functional groups, such as the hydroxyl groups in this compound, must be preserved.
Another innovative strategy is the electrophilic ipso-substitution of trimethylsilyl-substituted benzene (B151609) derivatives, a reaction known as nitrosodesilylation. nih.govacs.org This method involves the reaction of an arylsilane with a nitrosating agent like nitrosonium tetrafluoroborate (NOBF₄). The reaction conditions can be optimized for various substrates, including electron-rich and sterically hindered arenes, by adjusting temperature, reaction time, and reagent stoichiometry. nih.gov The silyl group acts as a directing group, allowing for precise, regiocontrolled introduction of the nitroso group, which is a key advantage over direct aromatic nitrosation.
In the pursuit of greener and more efficient chemical processes, mechanochemistry has emerged as a powerful tool. A solvent-free method for the synthesis of nitrosobenzenes has been developed involving the mechanochemical Oxone® oxidation of para-substituted anilines. researchgate.net This technique not only avoids bulk solvents but also features short reaction times. The products can often be purified by sublimation, presenting an entirely solvent-free route for both synthesis and isolation. researchgate.net
The table below summarizes the findings from a study on the mechanochemical synthesis of various nitrosobenzenes, highlighting the yields and purities achieved.
| Substituent | Yield (%) | Purity (%) | Milling Time (min) |
|---|---|---|---|
| p-I | 85 | 92 | 20 |
| p-Br | 80 | 90 | 20 |
| p-Cl | 70 | 80 | 20 |
| p-NO₂ | 26 | 90 | 30 |
| p-Me | 52 | 69 | 20 |
Data adapted from a study on mechanochemical Oxone® oxidation of anilines. Yield is calculated for the nitrosobenzene after sublimation. Purity is the molar fraction of nitrosobenzene in a mixture with the corresponding nitrobenzene (B124822). researchgate.net
These novel methods represent significant progress, providing chemists with milder and more controlled alternatives for synthesizing a wide array of nitrosobenzene derivatives.
Challenges in Purity, Yield, and Regiocontrol in Synthesis
Despite advancements, the synthesis of nitrosoarenes like this compound is fraught with challenges related to purity, yield, and regiocontrol. The high reactivity of the C-nitroso functional group is a primary source of these difficulties. nih.gov
Purity: A major challenge in the synthesis of nitroso compounds is their propensity for oxidation. nih.gov The desired nitroso product can be easily oxidized to its corresponding nitro derivative, which is often a significant impurity that complicates purification. researchgate.netnih.gov Another common issue is the formation of byproduct azoxides, which can arise from reactions between intermediates. at.ua Furthermore, nitrosoarenes exist in a monomer-dimer equilibrium, with the deeply colored monomer favored in dilute solutions and the colorless dimer often favored in the solid state. wikipedia.org This equilibrium can complicate characterization and purification processes.
Yield: Achieving high yields is often difficult due to the aforementioned side reactions. nih.gov The high reactivity of the nitroso group means it can potentially react with starting materials or reagents, leading to lower product yields. nih.gov For example, in oxidative methods starting from anilines, controlling the reaction to stop at the nitroso stage without proceeding to the nitro compound requires carefully optimized conditions. at.ua As seen in the mechanochemical synthesis data, yields can be variable, and optimizing for high yield may sometimes compromise purity. researchgate.net
Regiocontrol: Achieving correct regioselectivity is a critical challenge, particularly for polysubstituted aromatic rings such as in this compound. The target molecule has three substituents (two hydroxyls, one methyl) that direct the position of electrophilic substitution. Direct nitrosation of the precursor, 5-methylbenzene-1,3-diol (orcinol), would likely result in a mixture of isomers due to the activating and directing effects of these groups. Novel synthetic strategies that offer a solution to this problem include the use of directing groups that are later replaced by the nitroso functionality. The nitrosodesilylation of a pre-functionalized arylsilane is a prime example of this approach, where the silyl group's position dictates the site of nitrosation, thereby ensuring high regiocontrol. researchgate.net Similarly, synthesizing the target from a specifically substituted arylboronic acid allows for the unambiguous placement of the nitroso group. digitellinc.com These methods are invaluable for overcoming the inherent regiochemical challenges posed by direct electrophilic aromatic substitution on complex, electron-rich substrates.
Chemical Reactivity and Mechanistic Investigations of 5 Methyl 4 Nitrosobenzene 1,3 Diol
Reactivity of the Nitroso Functional Group
The nitroso (-N=O) group is a versatile functional group known for its participation in a wide array of chemical transformations. It can act as an electrophile, a dienophile in cycloaddition reactions, and is readily reduced or oxidized.
Cycloaddition Reactions (e.g., Hetero-Diels-Alder Reactions)
Aromatic nitroso compounds are potent dienophiles in hetero-Diels-Alder reactions, where they react with conjugated dienes to form 3,6-dihydro-2H-1,2-oxazine heterocycles. beilstein-journals.org This type of [4+2] cycloaddition is a powerful tool for creating heterocyclic systems, often with high regio- and stereoselectivity. beilstein-journals.orgmdpi.com The reaction is valuable for the functionalization of natural products containing diene moieties and for synthesizing biologically active molecules. beilstein-journals.orgnih.gov
The mechanism is generally concerted but can be highly asynchronous. acs.org The regioselectivity of the reaction between an unsymmetrical diene and a nitrosoarene is influenced by steric effects, temperature, solvent, and the electronic nature of substituents on both the diene and the dienophile. beilstein-journals.org For instance, electron-withdrawing groups on the nitrosoarene can affect the rate of cycloaddition and the stability of the resulting adduct. nih.gov While no specific examples for 5-methyl-4-nitrosobenzene-1,3-diol are documented, its nitroso group is expected to readily engage in such cycloadditions.
Table 1: Examples of Hetero-Diels-Alder Reactions with Nitrosoarenes
| Dienophile | Diene | Conditions | Product | Yield | Reference |
| 6-Methyl-2-nitrosopyridine | Thebaine | THF | Cycloadduct 29 | 99% | nih.gov |
| Nitrosobenzene (B162901) | 3-Dienyl-2-azetidinone | - | 1,2-Oxazine-substituted β-lactam | Exclusive regioselectivity | beilstein-journals.org |
Reduction Chemistry and Pathways
The nitroso group is an intermediate in the reduction of nitro compounds to amines and can be readily reduced itself. acs.orgacs.org Common methods for the reduction of nitroarenes, which are also effective for nitrosoarenes, include catalytic hydrogenation and treatment with dissolving metals. youtube.comwikipedia.org
Catalytic hydrogenation over catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a highly effective method. wikipedia.org Alternatively, metals such as iron, zinc, or tin in acidic media are classic reagents for this transformation. youtube.comwikipedia.org The reduction proceeds sequentially from the nitrosoarene to the corresponding hydroxylamine (B1172632), which is then further reduced to the primary amine. acs.org
Specialized reagents can also be employed for selective reductions. For example, using sodium borohydride (B1222165) (NaBH₄) with a silver/titania catalyst can yield aryl amines, while using an ammonia-borane complex with the same catalyst can favor the formation of N-aryl hydroxylamines. nih.gov
Table 2: Selected Reagents for the Reduction of Aromatic Nitro and Nitroso Compounds
| Reagent System | Product from Nitroarene | Notes | Reference |
| H₂, Pd/C | Aniline (B41778) | Common, efficient catalytic method. | wikipedia.org |
| Fe, Acid (e.g., Acetic Acid) | Aniline | Classical, often used for selective reductions. | youtube.comwikipedia.org |
| Zn, NH₄Cl (aq) | Aryl hydroxylamine | Mild conditions to stop at the hydroxylamine stage. | wikipedia.org |
| NaBH₄, Ag/TiO₂ catalyst | Aryl amine | High yields of the corresponding amine. | nih.gov |
| NH₃BH₃, Ag/TiO₂ catalyst | N-Aryl hydroxylamine | Chemoselective reduction to the hydroxylamine. | nih.gov |
Oxidation and Related Transformations
C-nitroso compounds can be oxidized to the corresponding nitro compounds. acs.orgnih.govbritannica.com This transformation is a key step in certain synthetic pathways where anilines are converted to nitroarenes, as the reaction proceeds through a nitroso intermediate. mdpi.com A variety of oxidizing agents can accomplish this, including peroxy acids like peracetic acid, or hydrogen peroxide in the presence of a suitable catalyst. nih.govmdpi.com For example, catalysts based on molybdenum or tungsten have been shown to facilitate the oxidation of anilines to nitrosoarenes and subsequently to nitroarenes using hydrogen peroxide. mdpi.comorganic-chemistry.org
The oxidation of nitrosobenzene by nitrogen dioxide in carbon tetrachloride has been studied and found to follow second-order kinetics, proceeding through a radical addition mechanism to yield the nitrobenzene (B124822) product. rsc.org Ozone has also been reported as an effective oxidant for converting nitroso compounds to nitro compounds. google.com The ease of this oxidation means it can sometimes be an unwanted side reaction during the preparation of nitroso compounds. acs.orgnih.gov
Condensation and Coupling Reactions
Nitroso compounds are valuable electrophiles that can participate in condensation and coupling reactions, most notably in the formation of azo compounds. The reaction of a nitrosoarene with an electron-rich coupling partner, such as an aniline or a phenol (B47542), can lead to the formation of an azoxy intermediate which can then be reduced to an azo compound. The Mills reaction, a classic example, involves the condensation of a nitroso compound with an aniline in the presence of a base.
Furthermore, reductive coupling of nitroarenes with reagents like boronic acids can proceed through a nitrosoarene intermediate to form C-N bonds, yielding diarylamines. rsc.orgnih.gov The reaction of 5-methyl-1,3-benzenediol derivatives to form azo dyes, such as 5-Methyl-4-[2-(4-nitrophenyl)diazenyl]-1,3-benzenediol, highlights the utility of this chemistry. echemi.com This product is formed by the coupling of a diazonium salt (derived from 4-nitroaniline) with 5-methyl-1,3-benzenediol, a reaction mechanistically related to the electrophilic attack of a nitrosonium-like species on an activated aromatic ring.
Reactivity of the Benzene-1,3-diol Moiety
The benzene-1,3-diol (resorcinol) core of the molecule is highly activated towards electrophilic attack due to the powerful electron-donating effects of the two hydroxyl groups.
Electrophilic Aromatic Substitution Reactions
The two hydroxyl groups of the resorcinol (B1680541) moiety are strong activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.org In this compound, the positions are numbered relative to the hydroxyl groups. The available positions for substitution are C-2, and C-6.
The directing effects of the existing substituents must be considered:
Hydroxyl groups (at C-1 and C-3): Strongly activating, ortho- and para-directing. They strongly favor substitution at positions 2, 4, and 6.
Nitroso group (at C-4): A deactivating, ortho- and para-directing group. pw.edu.pl
Methyl group (at C-5): A weakly activating, ortho- and para-directing group. libretexts.org
Considering the positions on the ring:
Position 2: This position is ortho to the C-1 hydroxyl group and meta to the C-3 hydroxyl group. It is strongly activated.
Position 6: This position is ortho to both the C-1 and C-5 substituents and para to the C-3 hydroxyl group. It is also strongly activated.
The combined effect of the two hydroxyl groups makes the ring exceptionally reactive towards electrophiles. libretexts.org Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur readily. masterorganicchemistry.comyoutube.com However, the high reactivity can sometimes lead to polysubstitution or oxidation, requiring mild reaction conditions. The directing groups work in concert to strongly favor substitution at the C-2 and C-6 positions. Given the steric bulk, substitution might preferentially occur at C-2. Direct nitrosation of resorcinol itself is a known method to produce 4-nitrosoresorcinol, demonstrating the ring's high reactivity toward even weak electrophiles. wikipedia.orgresearchgate.netnih.gov
Reactions at the Hydroxyl Groups (e.g., Etherification, Esterification)
The hydroxyl groups of this compound can undergo reactions typical of phenols, such as etherification and esterification.
Etherification: The formation of ethers from phenols can be accomplished through the Williamson ether synthesis. This involves the reaction of a phenoxide ion with an alkyl halide. learncbse.in In the case of this compound, treatment with a base such as sodium hydroxide (B78521) would deprotonate one or both of the hydroxyl groups to form the corresponding phenoxide(s). Subsequent reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) would yield the corresponding mono- or di-ether. The relative reactivity of the two hydroxyl groups would depend on steric factors and the specific reaction conditions.
Esterification: Phenols can be converted to esters by reaction with carboxylic acid derivatives, such as acid chlorides or acid anhydrides, typically in the presence of a base like pyridine. For example, reaction of this compound with acetyl chloride or acetic anhydride (B1165640) would lead to the formation of the corresponding mono- or di-acetate ester. The Mitsunobu reaction, which utilizes a phosphine (B1218219) and an azodicarboxylate, can also be employed for the esterification of alcohols and phenols, and has been shown to be compatible with a nitroso group on the aromatic ring. acs.org
Oxidative Transformations of the Hydroxyl Groups
Phenols are susceptible to oxidation, and the presence of two hydroxyl groups in a 1,3-relationship, along with an activating methyl group, makes this compound sensitive to oxidizing agents. Oxidation of phenols can lead to a variety of products, including quinones. However, the 1,3-dihydroxy (resorcinol) arrangement does not directly form a simple quinone upon oxidation in the same way that catechols (1,2-dihydroxy) and hydroquinones (1,4-dihydroxy) do.
Oxidation of the parent compound, orcinol (B57675) (5-methylbenzene-1,3-diol), in an ammoniacal solution can lead to the formation of the dye orcein. wikipedia.org It is plausible that this compound could undergo similar complex oxidative coupling reactions. The nitroso group itself can also be either oxidized to a nitro group or reduced to an amino group, adding to the complexity of its oxidative chemistry.
Reactivity of the Methyl Group at the Aromatic Ring
Benzylic Functionalization Reactions
The methyl group attached to the aromatic ring is a benzylic position and is susceptible to certain functionalization reactions. Benzylic C-H bonds are weaker than typical alkyl C-H bonds and can be selectively targeted.
One common method for the functionalization of benzylic methyl groups is free radical halogenation, which typically occurs under UV light or with a radical initiator. However, the electron-rich nature of the phenol ring in this compound might lead to competing electrophilic halogenation of the ring itself.
Oxidative functionalization of benzylic C-H bonds can also be achieved using specific reagents. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is known to activate the methyl group of toluene (B28343) and its derivatives towards insertion reactions. rsc.org It is conceivable that under appropriate conditions, the methyl group of this compound could be oxidized to a hydroxymethyl group (-CH2OH), a formyl group (-CHO), or a carboxylic acid group (-COOH), although the sensitivity of the hydroxyl and nitroso groups to the oxidizing agent would need to be considered.
Oxidation of the Methyl Group
The oxidation of the methyl group in this compound is a nuanced process, influenced by the electronic effects of the other substituents on the aromatic ring. While direct studies on the oxidation of this specific molecule are not extensively documented, the reactivity can be inferred from related compounds. The hydroxyl groups at positions 1 and 3 are strong activating groups, increasing the electron density of the ring, particularly at the ortho and para positions. Conversely, the nitroso group at position 4 is an electron-withdrawing group.
The oxidation of a methyl group on an aromatic ring typically requires strong oxidizing agents and can proceed through various stages, ultimately yielding a carboxylic acid. The reaction mechanism is influenced by the nature of the oxidant and the reaction conditions.
Plausible Oxidation Pathways:
Permanganate (B83412) Oxidation: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is often carried out under alkaline conditions, followed by acidification. The presence of the activating hydroxyl groups would likely facilitate this oxidation.
Chromic Acid Oxidation: Reagents like chromic acid (H₂CrO₄), often generated in situ from sodium dichromate and sulfuric acid, are also effective for this transformation.
Catalytic Oxidation: Oxidation using air or oxygen in the presence of a suitable catalyst, such as a cobalt or manganese salt, can also be employed, particularly in industrial settings.
The presence of the nitroso and hydroxyl groups could lead to side reactions. For instance, strong oxidizing conditions might also affect the nitroso group, potentially oxidizing it to a nitro group. The phenolic hydroxyl groups are also susceptible to oxidation, which can lead to the formation of quinone-like structures or even ring-opening under harsh conditions.
Comparative Reactivity Data:
To illustrate the influence of substituents on the oxidation of a methyl group on a benzene (B151609) ring, the following table presents qualitative reactivity trends.
| Compound | Substituents | Expected Reactivity of Methyl Group toward Oxidation |
| Toluene | -CH₃ | Requires strong oxidizing agent |
| p-Cresol | -CH₃, -OH | More reactive than toluene due to activating -OH |
| p-Nitrotoluene | -CH₃, -NO₂ | Less reactive than toluene due to deactivating -NO₂ |
| 5-Methylbenzene-1,3-diol (Orcinol) | -CH₃, two -OH | Highly activated ring, methyl group oxidation is likely facilitated |
The synthesis of this compound itself starts from 5-methylbenzene-1,3-diol (orcinol), highlighting the foundational structure. nih.govmatrix-fine-chemicals.com The subsequent nitrosation introduces the electron-withdrawing nitroso group, which would somewhat temper the high reactivity of the ring conferred by the two hydroxyl groups.
Intramolecular Rearrangements and Isomerization Processes
One of the most significant intramolecular processes for this compound is the tautomeric equilibrium between the nitrosophenol form and the quinone oxime form. This is a characteristic feature of p-nitrosophenols. chemicalbook.comnih.gov
The equilibrium involves the migration of a proton from the phenolic hydroxyl group to the oxygen atom of the nitroso group, resulting in the formation of a quinone monoxime. In the case of this compound, this can be depicted as follows:
Nitroso-Oxime Tautomerism:
The position of this equilibrium is sensitive to various factors, including the solvent, pH, and temperature. In solution, there is often a mixture of both tautomers. The quinone oxime form is frequently more stable in the solid state. This tautomerism is not merely a theoretical concept; it has practical implications for the compound's chemical and physical properties, including its color, solubility, and reactivity. For instance, many nitrosoarenes are reported to be light-sensitive, a property that can be influenced by this equilibrium. chemicalbook.com
Research on related compounds, such as 4-nitroso-pyrazolones, has also shown the existence of multiple tautomeric forms, which can be investigated using computational and spectroscopic methods. researchgate.net
Acid-Base Properties and Proton Transfer Equilibria
The acid-base properties of this compound are complex due to the presence of multiple acidic and basic sites. The two phenolic hydroxyl groups are the primary acidic centers, while the nitroso group can act as a weak base.
The acidity of a phenol is significantly influenced by the nature of the substituents on the aromatic ring. libretexts.org Electron-withdrawing groups, such as the nitroso group, generally increase the acidity of a phenol by stabilizing the resulting phenoxide ion through resonance and inductive effects. Conversely, electron-donating groups, like the methyl group, tend to decrease acidity.
In this compound, the two hydroxyl groups are not equivalent. The hydroxyl group at position 1 is para to the electron-withdrawing nitroso group and would be expected to be more acidic than the hydroxyl group at position 3, which is meta to the nitroso group. The methyl group at position 5 will have a minor electron-donating effect on both hydroxyls.
Estimated pKa Values:
| Compound | pKa | Reference Substituent Effects |
| Phenol | ~10.0 | Baseline acidity |
| p-Nitrophenol | 7.15 | Increased acidity due to electron-withdrawing -NO₂ |
| p-Cresol | 10.26 | Decreased acidity due to electron-donating -CH₃ |
| Resorcinol | ~9.3 (first proton) | Two -OH groups influence each other |
Given these trends, the first pKa of this compound is expected to be lower than that of phenol, likely in the range of 6-7, due to the strong electron-withdrawing effect of the para-nitroso group. The second pKa, corresponding to the deprotonation of the second hydroxyl group, would be significantly higher.
Proton transfer is a fundamental process in the chemistry of this molecule. nih.gov Beyond simple acid-base dissociation in solution, intramolecular proton transfer can occur, particularly in the context of the nitroso-oxime tautomerism discussed previously. Furthermore, in the excited state, the acidity of phenolic compounds can change dramatically, leading to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comrsc.org This process can be studied using time-resolved fluorescence spectroscopy and has implications for the photostability and potential applications of the compound in areas such as molecular probes.
A comprehensive search for spectroscopic and structural elucidation data for the chemical compound this compound has revealed a significant lack of publicly available information. Detailed experimental or theoretical data pertaining to its Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) could not be located in the surveyed scientific literature and databases.
The initial objective was to compile a detailed article on the spectroscopic characterization of this compound, also known as 4-nitroso-5-methylresorcinol. The intended structure of this article included in-depth analysis of ¹H and ¹³C NMR, advanced 2D NMR techniques (COSY, HSQC, HMBC), ¹⁵N NMR for the nitroso group, vibrational mode identification via IR spectroscopy, electronic transition analysis through UV-Vis spectroscopy, and molecular weight and fragmentation analysis by mass spectrometry.
Despite targeted searches for experimental spectra and computational predictions for this specific molecule, no concrete data sets for its unique spectroscopic fingerprint were found. While information exists for structurally related compounds such as 4-nitrosoresorcinol, 5-nitrobenzene-1,3-diol, and other substituted nitrobenzenes, this information is not directly applicable. Extrapolating data from these analogues would not provide a scientifically accurate characterization of this compound and would be speculative.
Consequently, the requested detailed article focusing solely on the spectroscopic characterization of this compound with specific data tables and research findings cannot be generated at this time. The absence of this foundational data in the public domain prevents a scientifically rigorous and accurate discussion as per the outlined requirements. Further experimental research or computational studies on this specific compound would be necessary to produce the detailed characterization sought.
Spectroscopic Characterization and Structural Elucidation of 5 Methyl 4 Nitrosobenzene 1,3 Diol
Chiroptical Methods (if applicable to chiral derivatives)
The application of chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is contingent upon the molecule being chiral. The parent compound, 5-Methyl-4-nitrosobenzene-1,3-diol, is achiral as it does not possess a stereocenter and is superimposable on its mirror image.
A review of the existing chemical literature does not indicate the synthesis or isolation of any chiral derivatives of this compound. For chiroptical techniques to be relevant, a chiral center would need to be introduced into the molecule, for instance, through the addition of a chiral substituent. As no such derivatives have been reported, the analysis of this compound and its known analogs by chiroptical methods is not applicable at this time.
Synthesis and Chemical Behavior of Derivatives and Analogs of 5 Methyl 4 Nitrosobenzene 1,3 Diol
Systematic Synthesis of Structural Variants
The synthesis of 5-Methyl-4-nitrosobenzene-1,3-diol and its analogs primarily relies on the electrophilic nitrosation of activated aromatic rings. Phenols, being electron-rich, are particularly susceptible to this reaction. The general method involves the reaction of a substituted phenol (B47542) with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid. thieme-connect.de
A plausible synthetic route to this compound starts with 5-methylresorcinol (also known as orcinol). The two hydroxyl groups on the resorcinol (B1680541) ring are strong activating groups, directing electrophilic substitution to the ortho and para positions. The methyl group is also an activating group. In 5-methylresorcinol, the positions ortho and para to the hydroxyl groups are positions 2, 4, and 6. The position para to one hydroxyl group and ortho to the other (position 4) is highly activated.
The systematic synthesis of structural variants can be achieved by starting with different substituted resorcinol or phenol derivatives. For instance, using a different alkyl-substituted resorcinol would yield the corresponding 5-alkyl-4-nitrosobenzene-1,3-diol.
Table 1: Proposed Synthesis of this compound and a Structural Variant
| Starting Material | Reagents | Product |
| 5-Methylresorcinol | NaNO₂, H₂SO₄ (aq), 0-5 °C | This compound |
| 5-Ethylresorcinol | NaNO₂, H₂SO₄ (aq), 0-5 °C | 5-Ethyl-4-nitrosobenzene-1,3-diol |
The reaction is typically carried out at low temperatures (around 0 °C) to minimize side reactions, such as the oxidation of the nitroso group to a nitro group. thieme-connect.de The choice of acid and solvent can also influence the reaction's outcome and yield.
Impact of Substituent Effects on Reactivity and Electronic Structure
The reactivity and electronic structure of this compound are profoundly influenced by the substituents on the benzene (B151609) ring: two hydroxyl (-OH) groups, a methyl (-CH₃) group, and a nitroso (-NO) group.
Hydroxyl (-OH) Groups: The two hydroxyl groups are strong activating groups due to their ability to donate electron density to the aromatic ring through resonance. libretexts.org They are ortho, para-directing for electrophilic aromatic substitution.
Methyl (-CH₃) Group: The methyl group is a moderately activating group that donates electron density through an inductive effect. It is also ortho, para-directing. libretexts.org
Nitroso (-NO) Group: The nitroso group is a deactivating group for electrophilic substitution due to its electron-withdrawing inductive and resonance effects. It is a meta-director.
In this compound, the combined effect of the two hydroxyl groups and the methyl group strongly activates the ring towards further electrophilic substitution. The positions ortho and para to the powerful activating hydroxyl groups will be the most nucleophilic.
Table 2: Influence of Substituents on the Aromatic Ring of this compound
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect (for Electrophilic Substitution) |
| -OH | +R, -I | Strongly Activating | ortho, para |
| -CH₃ | +I | Activating | ortho, para |
| -NO | -R, -I | Deactivating | meta |
The interplay of these substituent effects results in a highly polarized molecule with specific sites of enhanced or diminished reactivity.
Exploration of Structure-Reactivity Relationships
The structure of this compound dictates its reactivity in various chemical transformations. The high electron density of the aromatic ring, due to the activating groups, makes it prone to further electrophilic substitution. The most likely positions for a subsequent electrophile to attack would be the remaining open positions on the ring, with the directing effects of the hydroxyl and methyl groups being dominant.
The nitroso group itself can also participate in reactions. For example, it can be oxidized to a nitro group or reduced to an amino group. The presence of the activating hydroxyl and methyl groups can influence the ease of these transformations.
Table 3: Predicted Reactivity of this compound in Various Reactions
| Reaction Type | Predicted Reactivity | Rationale |
| Electrophilic Aromatic Substitution | High | Strong activation by two -OH groups and one -CH₃ group. |
| Oxidation of Nitroso Group | Moderate | The electron-donating groups may facilitate oxidation. |
| Reduction of Nitroso Group | High | Nitroso groups are generally susceptible to reduction. |
Investigation of Isomeric Forms and Their Transformations
Nitrosoarenes can exist in equilibrium with their dimeric forms, and nitrosophenols can exhibit tautomerism. thieme-connect.de
Monomer-Dimer Equilibrium: In solution, many nitrosoarenes exist in a temperature-dependent equilibrium between a monomeric (usually blue or green) and a dimeric (often colorless) form. thieme-connect.de It is plausible that this compound could also exhibit this behavior.
Tautomerism: A significant aspect of the chemistry of nitrosophenols is their tautomeric equilibrium with quinone oximes. thieme-connect.de In the case of this compound, it can exist in equilibrium with its tautomer, 5-methyl-1,4-benzoquinone-3-oxime.
This tautomerism is a crucial consideration as the two forms have different chemical properties and may be interconverted under different conditions, such as changes in solvent or pH. The stability of each tautomer would be influenced by the substituents on the ring.
Furthermore, positional isomers of this compound could be synthesized by starting with different isomers of methylresorcinol or by controlling the nitrosation conditions to favor substitution at a different position. The relative stability and ease of transformation between these isomers would depend on the electronic and steric effects of the substituents.
Applications of 5 Methyl 4 Nitrosobenzene 1,3 Diol in Advanced Organic Synthesis
Role as a Key Building Block or Intermediate in Target Molecule Synthesis
While direct, large-scale applications of 5-Methyl-4-nitrosobenzene-1,3-diol as a starting material in total synthesis are not extensively documented, its structural motif is analogous to intermediates used in the synthesis of complex molecules. For instance, the related compound 5-methylbenzene-1,3-diol (also known as orcinol) is a well-established precursor in the synthesis of various natural products. One notable example is the total synthesis of hyalodendriol C, a fungal natural product, which commences with the preparation of a phenol (B47542) derivative from the commercially available 5-methylbenzene-1,3-diol. elsevierpure.com This highlights the utility of the core 5-methylresorcinol framework in building complex biaryl structures through methods like palladium-catalyzed intramolecular biaryl coupling reactions. elsevierpure.com
The reactivity of the nitroso group, often serving as an electrophile or a precursor to an amino group, combined with the nucleophilicity of the hydroxyl groups, suggests its potential as an intermediate in multi-step synthetic sequences. The nitration of related phenols, for instance, is a common step in creating intermediates for more complex molecules.
Precursor for Novel Heterocyclic Compounds
A significant application of molecules containing the o-nitroso-phenol moiety is in the synthesis of heterocyclic compounds, most notably phenoxazines. researchgate.net The condensation of an o-aminophenol or an o-nitrophenol with a quinone or another suitable partner is a classic method for constructing the phenoxazine (B87303) core. The structural arrangement of this compound, featuring a nitroso group ortho to a hydroxyl group, makes it an ideal candidate for such cyclization reactions.
Phenoxazine derivatives are of great interest due to their wide-ranging applications in material science, as organic light-emitting diodes (OLEDs), photoredox catalysts, and in dye-sensitized solar cells. researchgate.net They also form the core structure of certain natural products and biologically active molecules, including some with antitumor and antibiotic properties. researchgate.net The synthesis of phenoxazine-based structures often involves the reaction of a substituted aminophenol with a suitable coupling partner, a role that this compound could fulfill after reduction of its nitroso group to an amine.
The general synthetic approach is outlined below:
General Synthesis of Phenoxazine Derivatives
| Reactant A | Reactant B | Conditions | Product |
|---|---|---|---|
| Substituted o-Aminophenol | Substituted Catechol/Quinone | Oxidation/Condensation | Phenoxazine derivative |
Given its structure, this compound could react with various partners to yield novel, substituted phenoxazines with potentially unique electronic and photophysical properties.
Applications in Ligand Design for Metal Complexation
The ortho-nitroso-phenol framework is a well-known chelating motif in coordination chemistry. The nitrogen atom of the nitroso group and the oxygen atom of the adjacent phenolic hydroxyl group can act as a bidentate ligand, forming stable complexes with a variety of metal ions. researchgate.netresearchgate.net The presence of a second hydroxyl group and a methyl group on the benzene (B151609) ring of this compound can further influence the electronic properties and steric environment of the resulting metal complex.
The ability of similar ligands, such as those derived from thiazolyl azo dyes or Schiff bases, to form stable and intensely colored metal complexes is well-documented. researchgate.netresearchgate.net These complexes have found applications as analytical reagents for the determination of metal ions and as materials with interesting magnetic and electronic properties. researchgate.netmdpi.com For example, complexes of Cu(II), Fe(III), Mn(II), and Pb(II) have been synthesized with azo dye ligands containing a tridentate [N,N,O] donor set. researchgate.net Similarly, Schiff base ligands derived from isothiosemicarbazide and pyridoxal (B1214274) form square pyramidal complexes with Cu(II). researchgate.net
The design of ligands is crucial for developing new catalysts, magnetic materials, and therapeutic agents. The structural features of this compound make it a promising candidate for the synthesis of new metal complexes with tailored properties.
Potential Coordination Modes of this compound
| Metal Ion (M) | Coordinating Atoms | Potential Geometry |
|---|---|---|
| Transition Metals (e.g., Cu, Ni, Co) | N (nitroso), O (hydroxyl) | Square planar, Tetrahedral, Octahedral |
Utility in Supramolecular Assembly or Material Science Precursors
The hydroxyl groups of this compound are capable of forming strong intermolecular hydrogen bonds. researchgate.net This property is fundamental to the construction of supramolecular assemblies, where molecules self-organize into well-defined, higher-order structures. These hydrogen-bonding interactions can lead to the formation of one-, two-, or three-dimensional networks in the solid state. researchgate.net
The resulting supramolecular architectures can exhibit interesting properties, such as porosity, which could be exploited for gas storage or guest encapsulation. Furthermore, the nitroso and hydroxyl functionalities provide sites for further chemical modification, allowing for the covalent linking of these self-assembled structures to create robust, functional materials.
The field of material science is constantly seeking new organic building blocks for the creation of materials with novel optical, electronic, or mechanical properties. The combination of a reactive nitroso group, hydrogen-bonding hydroxyl groups, and an aromatic core in this compound makes it a precursor with potential in the development of new polymers, organic frameworks, and functional dyes. For instance, azo compounds containing similar functionalities are known for their dyeing properties and potential use as chemical intermediates. cymitquimica.com
Emerging Research Directions and Future Perspectives for 5 Methyl 4 Nitrosobenzene 1,3 Diol Research
Integration with Flow Chemistry and Automated Synthesis
The synthesis of nitro and nitrosoaromatic compounds, including 5-Methyl-4-nitrosobenzene-1,3-diol, often involves highly exothermic and potentially hazardous nitration or nitrosation reactions. beilstein-journals.orgewadirect.com Traditional batch processing of these reactions presents significant safety and scalability challenges. ewadirect.comvapourtec.com Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a compelling solution to these issues.
The adoption of continuous flow processes for the synthesis of this compound could offer numerous advantages:
Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with thermal runaways in exothermic nitration processes. nih.gov
Precise Process Control: Flow systems allow for superior control over reaction parameters such as temperature, pressure, stoichiometry, and residence time, leading to higher yields and purities. vapourtec.comnih.gov
Scalability: Production can be easily scaled by extending the operational time of the flow reactor, bypassing the challenges of scaling up batch reactors. ewadirect.com
Access to Novel Reaction Conditions: Flow reactors can operate at temperatures and pressures not easily accessible in batch, potentially unlocking new reaction pathways.
Recent studies have demonstrated the successful application of flow chemistry for various nitration and nitrosation reactions. For instance, continuous-flow nitration of aromatic compounds has been shown to be safer and more efficient than conventional methods. beilstein-journals.orgnih.gov Furthermore, electrochemical and photochemical methods for generating nitroso compounds have been successfully adapted to flow systems, highlighting the versatility of this technology. nih.govacs.orgresearchgate.net The integration of automated platforms with flow reactors can further streamline the synthesis and optimization process, enabling high-throughput screening of reaction conditions with minimal manual intervention.
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety Profile | Higher risk of thermal runaway due to large volume | Inherently safer due to small reaction volume and high surface-area-to-volume ratio nih.gov |
| Heat Transfer | Often inefficient, leading to hotspots | Excellent heat transfer, enabling precise temperature control nih.gov |
| Scalability | Complex and often requires re-optimization | Straightforward "scale-out" by running the system for longer periods ewadirect.com |
| Process Control | Difficult to precisely control mixing and temperature gradients | Precise control over residence time, stoichiometry, and temperature vapourtec.comnih.gov |
| Byproduct Formation | Higher potential for side reactions and polynitration vapourtec.com | Reduced byproducts due to superior control and mixing nih.gov |
Exploration of Photochemical Reactions Involving the Nitroso Group
The nitroso group (–N=O) is a photoactive moiety, and its photochemical behavior presents a fertile ground for future research. Aromatic nitroso compounds can undergo various transformations upon exposure to light, including dimerization and rearrangement reactions. mdpi.comat.ua A notable characteristic is the monomer-dimer equilibrium, where the typically colorless or pale yellow azodioxy dimers can photodissociate into deeply colored green or blue monomers upon irradiation with UV light, a process that can be reversible. mdpi.com
Future research on this compound could explore:
Novel Synthetic Routes: Photochemical reactions offer an alternative, often milder, pathway for synthesis. A recently developed method utilizes a photochemical rearrangement of o-nitrophenylimines in a continuous flow setup to generate nitrosoarenes, a strategy that could be adapted for derivatives of the target compound. nih.govacs.org
Photo-induced Reactivity: Investigating the photoreactions of this compound with other organic molecules could lead to the discovery of new chemical transformations. For example, the photolysis of N-nitrosamides, which involves the fission of the nitrogen-nitrogen bond, suggests that the nitroso group can be a site for photo-induced bond cleavage and subsequent functionalization. researchgate.netcdnsciencepub.com
Photochromic Materials: The reversible photodissociation of dimers into colored monomers could be explored for the development of photochromic materials based on the this compound scaffold.
Development of Chiral Analogs and Asymmetric Synthesis
The introduction of chirality into molecules is of paramount importance, particularly in medicinal chemistry, where different enantiomers can exhibit vastly different biological activities. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, represents a significant future direction for research on this compound. wikipedia.org
The nitroso group is a versatile functional group for asymmetric transformations, acting as an electrophile in reactions such as the hetero-Diels-Alder and nitroso-aldol reactions. clockss.orgbeilstein-journals.org The development of chiral analogs could be pursued through:
Catalytic Enantioselective Reactions: Utilizing chiral catalysts, such as chiral metal complexes or organocatalysts, to direct the formation of a specific stereoisomer. Studies have shown high enantioselectivity in the reaction of nitrosobenzene (B162901) with aldehydes and dienes using chiral primary amine or gold(I) complex catalysts. nih.govacs.org
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor of this compound could guide the stereochemical outcome of subsequent reactions. Tartaric acid esters, for example, have been successfully used as chiral auxiliaries in the hetero-Diels-Alder reaction of nitroso compounds. clockss.org
The synthesis of optically active derivatives could unlock new applications for this class of compounds, particularly in areas requiring specific molecular recognition.
| Reaction Type | Reactants | Catalyst/Auxiliary Type | Outcome |
|---|---|---|---|
| Nitroso-Aldol Reaction | Nitrosobenzene, Aldehydes | Chiral Primary Amine Organocatalyst | Enantioselective N-specific addition nih.gov |
| Hetero-Diels-Alder | Nitrosobenzene, Dienols | Tartaric Acid Ester (Chiral Auxiliary) | Highly enantioselective cycloadducts clockss.org |
| Nitroso-Diels-Alder | Nitrosobenzenes, 1,6-Diyne Esters | Chiral Gold(I) Complex | Regio- and enantioselective formation of oxazines acs.org |
| α-Aminoxylation | Nitrosobenzene, Malonamates | Thiourea Organocatalyst | Enantioselective N-selective nitroso aldol reaction beilstein-journals.org |
Advanced in situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques, often referred to as operando spectroscopy when coupled with simultaneous activity measurement, allow researchers to monitor reactions in real-time under actual working conditions. wikipedia.orgornl.gov Applying these methods to the synthesis and reactions of this compound would provide invaluable insights.
Future research could employ techniques such as:
FTIR and Raman Spectroscopy: To track the concentration changes of functional groups, providing real-time kinetic data and identifying transient intermediates.
NMR Spectroscopy: To obtain detailed structural information about species present in the reaction mixture as the reaction progresses.
UV-Vis Spectroscopy: To monitor the formation and consumption of colored species, which is particularly relevant for studying the monomer-dimer equilibrium of nitrosoarenes. mdpi.com
By implementing these monitoring tools, especially within a flow chemistry setup, the synthesis of this compound could be rapidly optimized, leading to improved yields, reduced reaction times, and a better understanding of the underlying reaction mechanism.
Machine Learning and AI in Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how chemical research is conducted. beilstein-journals.org Machine learning (ML) models can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic pathways. nips.ccpreprints.org
For this compound, AI and ML could be transformative in several ways:
Reaction Prediction: ML models can be trained on databases of known reactions to predict the most likely products of this compound with various reagents, accelerating the discovery of new derivatives. nips.cc
Condition Optimization: AI-driven algorithms, often coupled with automated reactors, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for synthesis with minimal experimentation. beilstein-journals.orgmdpi.com
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can be developed to predict the biological or physical properties of designed analogs of this compound. Such models have already been applied to predict the mutagenicity and toxicity of other nitroaromatic compounds. nih.govresearchgate.netnih.gov This allows for the in silico screening of potential new molecules before committing to their synthesis.
By embracing these computational tools, researchers can significantly reduce the time and resources required for discovery and development, focusing laboratory efforts on the most promising synthetic targets and applications. wiley.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
